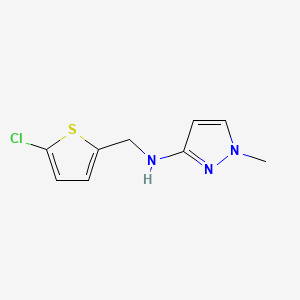![molecular formula C14H25N3O4 B7574973 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid](/img/structure/B7574973.png)
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid, also known as DPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid exerts its effects through the activation of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the protein kinase B (AKT) pathway. These pathways are involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety and depression, and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to have various biochemical and physiological effects, depending on the research field and the experimental conditions. In neuroscience, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to enhance synaptic plasticity, improve cognitive function, and reduce anxiety and depression-like behaviors. In cancer research, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In drug development, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to have potential therapeutic effects in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its well-established synthesis method, and its potential applications in various research fields. However, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid also has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, and the elucidation of its molecular mechanisms of action. Additionally, the use of 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid as a tool compound for the study of mGluR5 signaling and its downstream pathways may provide new insights into the pathophysiology of various neurological and psychiatric disorders.
合成法
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid can be synthesized through a multistep process that involves the reaction of piperidine-4-carboxylic acid with dimethylcarbamoyl chloride followed by the reaction with isopropylamine and chloroacetic anhydride. The final product is obtained through the reaction with sodium hydroxide.
科学的研究の応用
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to have potential applications in various research fields, including neuroscience, cancer research, and drug development. In neuroscience, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been used as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system. In cancer research, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In drug development, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been used as a lead compound for the development of new drugs targeting mGluR5.
特性
IUPAC Name |
2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-10(2)17(9-12(18)19)13(20)11-5-7-16(8-6-11)14(21)15(3)4/h10-11H,5-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSMAHNWKQEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)C1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)




![2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid](/img/structure/B7574960.png)
![3-[(4-Methylsulfonylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7574963.png)


![2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7574994.png)
![2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid](/img/structure/B7574998.png)